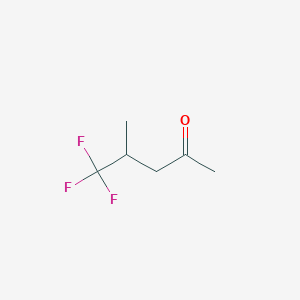

(R)-叔丁基(1-(苄氧基)-2,2-二甲基-4-氧代氮杂环丁-3-基)氨基甲酸酯

描述

“®-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate” is a carbamate compound . Carbamates are a category of organic compounds with the general formula R2NC(O)OR and structure >N−C(=O)−O− . They are formally derived from carbamic acid (NH2COOH) .

Synthesis Analysis

Carbamate esters can be formed via alcoholysis of carbamoyl chlorides . The reaction involves the treatment of ammonia with carbon dioxide . Another method involves the reaction of carbonylimidazolide in water with a nucleophile .

Molecular Structure Analysis

In the scientific literature, these molecules are represented in different tautomeric forms . Quantum chemical calculations have been performed to understand the conformational and tautomeric preferences .

Chemical Reactions Analysis

Capture of CO2 by amines is an attractive synthetic strategy for the formation of carbamates . The reaction can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .

Physical And Chemical Properties Analysis

Carbamates are generally stable and well-known . In water solutions, the carbamate anion slowly equilibrates with the ammonium NH+4 cation and the carbonate CO2−3 or bicarbonate HCO−3 anions .

科学研究应用

合成应用和化学研究

用于制备氨基甲酸酯衍生物的新型合成方法,包括动力学拆分技术,突出了诸如“(R)-叔丁基(1-(苄氧基)-2,2-二甲基-4-氧代氮杂环丁-3-基)氨基甲酸酯”之类的化合物在不对称合成和有机化学研究中的重要性。这些方法对于合成手性化合物至关重要,手性化合物在制药、农用化学品和材料科学中有着广泛的应用。Pellissier(2011 年)的综述对催化非酶动力学拆分进行了广泛概述,强调了此类化合物在对映纯产品合成中的重要性 Pellissier, H. (2011)。

环境影响和降解

对醚类化合物(如 MTBE(甲基叔丁基醚))的环境行为、归趋和降解的研究提供了对叔丁基和氨基甲酸酯相关结构的生态影响的见解。这些研究解决了对地下水污染的担忧,并提出了可能与管理相关化合物的环境影响相关的降解途径。例如,Squillace 等人(1997 年)的综述讨论了 MTBE(一种在结构上与叔丁基氨基甲酸酯相关的化合物)在环境中的溶解度、迁移和生物降解 Squillace, P. et al. (1997)。

潜在治疗用途

虽然没有提供关于“(R)-叔丁基(1-(苄氧基)-2,2-二甲基-4-氧代氮杂环丁-3-基)氨基甲酸酯”的治疗应用的具体信息,但对氨基甲酸酯化合物的研究通常表明它们在药物开发中的用途。氨基甲酸酯以其多种生物活性而闻名,包括酶抑制,这是一种在治疗剂中利用的机制。Risher 等人(1987 年)关于氨基甲酸酯杀虫剂的毒理作用的综述突出了氨基甲酸酯的生物学意义,尽管它更关注毒性而不是治疗潜力 Risher, J. et al. (1987)。

作用机制

Target of Action

The compound, also known as tert-butyl N-[(3R)-2,2-dimethyl-4-oxo-1-phenylmethoxyazetidin-3-yl]carbamate, belongs to the class of organic compounds known as carbamates . Carbamates are known to interact with a variety of targets, most notably enzymes such as cholinesterase . Cholinesterase plays a crucial role in nerve function, and its inhibition can lead to a variety of physiological effects.

Mode of Action

Carbamates, including the compound , are known to modulate inter- and intramolecular interactions with their target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates in general are known to affect the cholinergic system by inhibiting cholinesterase . This inhibition can disrupt normal nerve function and lead to a variety of physiological effects.

Pharmacokinetics

Carbamates in general are known for their good chemical and proteolytic stabilities . They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

Carbamates in general, due to their cholinesterase-inhibiting effect, can lead to a variety of physiological effects . These effects can range from slight to highly toxic activity in organisms .

安全和危害

未来方向

A series of new benzene-based derivatives was designed, synthesized and comprehensively characterized . All of the tested compounds were evaluated for their in vitro ability to potentially inhibit the acetyl- and butyrylcholinesterase enzymes . This opens a rational way to design new synthesis strategies .

属性

IUPAC Name |

tert-butyl N-[(3R)-2,2-dimethyl-4-oxo-1-phenylmethoxyazetidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(21)18-13-14(20)19(17(13,4)5)22-11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,18,21)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKOFWOLQDJVOL-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)N1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C(=O)N1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801114115 | |

| Record name | Carbamic acid, N-[(3R)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2007920-24-1 | |

| Record name | Carbamic acid, N-[(3R)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3R)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II)](/img/structure/B3114193.png)

![5,8-Dihydroindolo[2,3-c]carbazole](/img/structure/B3114201.png)

![Spiro[3.3]heptane-2,6-dione](/img/structure/B3114226.png)

![exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate](/img/structure/B3114246.png)

![[(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride](/img/structure/B3114249.png)

![[(3R)-oxan-3-yl]methanamine hydrochloride](/img/structure/B3114252.png)